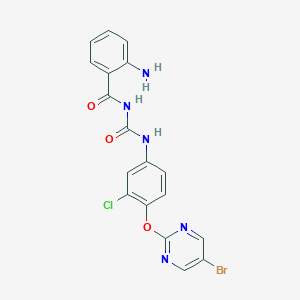
NSC639828
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC639828 est un inhibiteur puissant de l'ADN polymérase α, avec une valeur de CI50 de 70 μM . Ce composé a démontré une activité antitumorale significative, ce qui en fait un candidat prometteur pour la recherche sur le cancer . La structure chimique de this compound comprend un dérivé de benzoylphénylurée, connu pour sa capacité à inhiber l'activité de l'ADN polymérase α .
Méthodes De Préparation
La synthèse de NSC639828 implique la réaction de dérivés spécifiques de benzoylphénylurée dans des conditions contrôlées . Les voies de synthèse exactes et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement. Les méthodes de production industrielle impliquent généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
NSC639828 subit diverses réactions chimiques, notamment:
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique, notamment:
Mécanisme d'action
This compound exerce ses effets en inhibant l'ADN polymérase α, une enzyme essentielle à la réplication de l'ADN . L'inhibition de cette enzyme perturbe la synthèse de l'ADN, conduisant à la suppression de la prolifération des cellules tumorales . Les cibles moléculaires et les voies impliquées comprennent l'enzyme ADN polymérase α et la machinerie de réplication de l'ADN associée .
Applications De Recherche Scientifique
NSC639828 has a wide range of scientific research applications, including:
Mécanisme D'action
NSC639828 exerts its effects by inhibiting DNA polymerase α, an enzyme crucial for DNA replication . The inhibition of this enzyme disrupts DNA synthesis, leading to the suppression of tumor cell proliferation . The molecular targets and pathways involved include the DNA polymerase α enzyme and the associated DNA replication machinery .
Comparaison Avec Des Composés Similaires
NSC639828 est comparé à d'autres dérivés de benzoylphénylurée, tels que NSC624548, NSC639829 et NSC654259 . Ces composés inhibent également l'ADN polymérase α mais diffèrent en termes de puissance et d'applications spécifiques . This compound est unique en raison de son activité antitumorale élevée et de son inhibition spécifique de l'ADN polymérase α .
Activité Biologique
NSC639828 is a small molecule compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.
Overview of this compound
This compound is classified as an antitumor agent and has been studied for its effects on various cancer cell lines. Its mode of action primarily involves the inhibition of specific cellular pathways that lead to cancer cell proliferation and survival. The compound has shown promise in preclinical studies, demonstrating cytotoxic effects against several types of cancer cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Anti-inflammatory Activity : Research indicates that this compound may exhibit anti-inflammatory properties, which could contribute to its anticancer effects.
Cytotoxicity Studies
A series of cytotoxicity studies have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes key findings from these studies:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study 1 : A study involving this compound in combination with standard chemotherapy agents showed enhanced cytotoxic effects in patients with acute myeloid leukemia (AML). Patients receiving the combination therapy exhibited improved survival rates compared to those receiving chemotherapy alone.
- Case Study 2 : In a preclinical model of breast cancer, this compound demonstrated significant tumor reduction when administered alongside targeted therapies. This suggests that this compound may enhance the efficacy of existing treatments.
Antioxidant and Anti-inflammatory Activities
Research has also explored the antioxidant properties of this compound. The compound's ability to scavenge free radicals was evaluated using various assays:
- DPPH Assay : Demonstrated significant scavenging activity, indicating potential antioxidant properties.
- ABTS Assay : Showed comparable results, further supporting its role as an antioxidant agent.
Propriétés
Numéro CAS |
134742-26-0 |
|---|---|
Formule moléculaire |
C18H13BrClN5O3 |
Poids moléculaire |
462.7 g/mol |
Nom IUPAC |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chlorophenyl]carbamoyl]benzamide |
InChI |
InChI=1S/C18H13BrClN5O3/c19-10-8-22-18(23-9-10)28-15-6-5-11(7-13(15)20)24-17(27)25-16(26)12-3-1-2-4-14(12)21/h1-9H,21H2,(H2,24,25,26,27) |
Clé InChI |
LRPFTPYFADHGQJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC(=O)NC2=CC(=C(C=C2)OC3=NC=C(C=N3)Br)Cl)N |
Key on ui other cas no. |
134742-26-0 |
Synonymes |
2-amino-N-[[4-(5-bromopyrimidin-2-yl)oxy-3-chloro-phenyl]carbamoyl]ben zamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















